Imidazole hydroiodide

Overview

Description

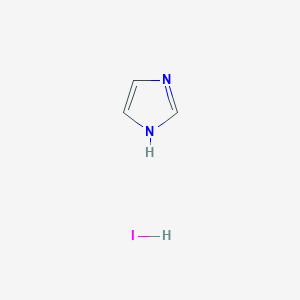

Imidazole hydroiodide is a chemical compound derived from imidazole, an organic compound with the formula C₃H₄N₂. Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution. It is an aromatic heterocycle classified as a diazole, with non-adjacent nitrogen atoms in meta-substitution. This compound is formed by the reaction of imidazole with hydroiodic acid, resulting in a salt that has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole hydroiodide typically involves the reaction of imidazole with hydroiodic acid. The reaction is straightforward and can be represented as follows:

C3H4N2+HI→C3H5N2I

This reaction is usually carried out in an aqueous solution at room temperature. The resulting product, this compound, can be isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution Reactions

Imidazolium salts like imidazole hydroiodide are prone to nucleophilic displacement reactions due to the electrophilic nature of the protonated nitrogen. The iodide ion (I⁻), a good leaving group, facilitates such transformations. For example:

-

Alkylation/Alkylation : Reaction with alcohols or amines under basic conditions can lead to substitution at the nitrogen, forming N-alkylimidazolium iodides.

-

Halogen Exchange : In the presence of stronger nucleophiles (e.g., hydroxide or sulfide ions), iodide can be displaced, yielding imidazolium salts with different anions (e.g., hydroxide, nitrate).

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic substitution | Basic conditions (e.g., NaOH) | N-alkylimidazolium iodide |

| Halogen exchange | Nucleophile (OH⁻, S⁻²) | Imidazolium hydroxide/nitrate |

Hydrolysis and Acid-Base Behavior

Imidazolium iodide undergoes hydrolysis in aqueous solutions, though its stability depends on pH:

-

Acidic Conditions : The imidazolium cation (pKa ~14.5) remains protonated, resisting hydrolysis.

-

Basic Conditions : Deprotonation of the imidazolium ion occurs, regenerating neutral imidazole and releasing iodide. This process is reversible and pH-dependent.

The iodide counterion itself is inert under most conditions but can participate in redox reactions (e.g., oxidation to iodine in acidic environments with strong oxidants).

Coordination Chemistry

Imidazolium ions act as ligands in metal coordination complexes. For example:

-

Metal Affinity : The lone pair on the unprotonated nitrogen enables binding to transition metals like nickel or copper.

-

Applications : Used in immobilized metal affinity chromatography (IMAC) for protein purification, where imidazole displaces His-tagged proteins from metal resins.

Catalytic Roles

This compound can mimic enzymatic functions, such as acid-base or nucleophilic catalysis:

-

Hydrolysis of Esters : The imidazolium ion may facilitate ester hydrolysis by stabilizing transition states via proton transfer.

-

Organocatalysis : Analogous to imidazole’s role in accelerating acetylthiocholine hydrolysis, the salt may act as a catalyst in similar reactions under alkaline conditions.

Thermal and Redox Stability

-

Thermal Decomposition : Heating this compound may lead to loss of HI, forming imidazole and iodine gas.

-

Redox Reactions : Iodide can act as a reducing agent, reacting with oxidizing agents (e.g., H₂O₂) to form iodine or iodo compounds.

Scientific Research Applications

Medicinal Applications

Imidazole derivatives, including hydroiodide, have shown significant potential in medicinal applications. Their structural features allow for diverse interactions with biological targets, making them valuable in drug development.

Anticancer Activity

Recent studies highlight the efficacy of imidazole derivatives as anticancer agents. For instance, certain imidazole complexes have demonstrated higher cytotoxicity compared to traditional chemotherapeutics like cisplatin.

| Compound | Cancer Cell Line | IC50 (μM) | Comparison to Cisplatin |

|---|---|---|---|

| II1 | DLD-1 (Colorectal) | 57.4 | More effective |

| II1 | MCF-7 (Breast) | 79.9 | More effective |

| II3 | HCC (Liver) | Not specified | Superior efficacy |

| II10a-b | MDA-MB-231 (Breast) | Lower than cisplatin | More potent |

These compounds often exhibit multiple mechanisms of action, which help in overcoming drug resistance observed with standard therapies .

Antimicrobial Properties

Imidazole derivatives also possess notable antibacterial and antifungal properties. They can act against various pathogens, making them candidates for developing new antimicrobial agents.

Other Therapeutic Uses

Beyond cancer treatment, imidazole compounds have been studied for their roles in treating conditions such as diabetes, hypertension, and inflammation due to their ability to interact with multiple biological pathways .

Catalytic Applications

Imidazole hydroiodide has been identified as a potential organocatalyst in various chemical reactions. Its ability to enhance reaction rates makes it useful in synthetic chemistry.

Cholinesterase-like Activity

Research indicates that imidazole can catalyze the hydrolysis of acetylcholine (ATCh), exhibiting cholinesterase-like properties. This activity is crucial for developing drugs targeting neurodegenerative diseases.

| Imidazole Concentration (mM) | Reaction Rate Enhancement |

|---|---|

| 1.25 | Significant |

| 40 | Maximum observed |

The concentration-dependent enhancement of ATCh hydrolysis suggests that imidazole can be effectively utilized in enzyme mimicry and drug design .

Synthetic Chemistry

This compound plays a role in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis of Bioactive Molecules

Imidazole derivatives are integral in synthesizing biologically active molecules due to their versatile reactivity profiles.

| Reaction Type | Product Type |

|---|---|

| Multicomponent reactions | Anticancer agents |

| Organometallic catalysis | Ionic liquids |

Recent advancements have focused on optimizing reaction conditions to enhance yields and selectivity in synthesizing imidazoles .

Case Studies

Several case studies illustrate the successful application of this compound in research:

-

Case Study 1: Anticancer Complexes

A study demonstrated that platinum(II) complexes with imidazole ligands exhibited superior anticancer activity compared to cisplatin in multiple cancer cell lines . -

Case Study 2: Organocatalysis

Research highlighted the use of imidazole as an organocatalyst for enhancing the hydrolysis of thioesters, showcasing its potential in synthetic applications .

Mechanism of Action

The mechanism of action of imidazole hydroiodide involves its interaction with various molecular targets. In biological systems, imidazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal enzymatic activity. This can lead to various therapeutic effects, such as antifungal or anticancer activity. The molecular targets and pathways involved include:

Enzymes: Inhibition of cytochrome P450 enzymes, leading to antifungal activity.

Receptors: Interaction with G-protein coupled receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Imidazole hydroiodide can be compared with other imidazole derivatives, such as:

Imidazole hydrochloride: Similar in structure but with a chloride ion instead of iodide.

Imidazole nitrate: Contains a nitrate ion, used in different applications.

Imidazole sulfate: Contains a sulfate ion, used in various industrial processes.

Uniqueness: this compound is unique due to the presence of the iodide ion, which can impart different reactivity and properties compared to other imidazole salts. The iodide ion can participate in specific reactions, such as halogen exchange, making this compound a versatile reagent in chemical synthesis.

Biological Activity

Imidazole hydroiodide, a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Overview of this compound

Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This compound specifically combines the properties of imidazole with hydroiodic acid, enhancing its pharmacological potential.

Biological Activities

1. Antimicrobial Activity

Imidazole derivatives have shown significant antimicrobial properties against various pathogens. Research indicates that this compound possesses noteworthy antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| Bacillus subtilis | 22 |

| Candida albicans | 19 |

These results suggest that this compound could be developed as a potential antimicrobial agent in clinical settings .

2. Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies. For instance, it has been found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported at 57.4 μM and 79.9 μM respectively, indicating its potential as a chemotherapeutic agent .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit enzymes crucial for bacterial survival and cancer cell metabolism.

- Receptor Modulation : It may act as a ligand for specific receptors, altering their signaling pathways.

- Cell Migration Inhibition : Studies have shown that imidazole can inhibit cell migration through mechanisms involving beta-catenin degradation .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antibacterial Study : A study evaluated the efficacy of imidazole derivatives against multidrug-resistant bacteria, showcasing significant antibacterial activity and low toxicity profiles .

- Anticancer Research : Another investigation focused on the anticancer properties of imidazole derivatives, revealing that certain compounds could surpass traditional chemotherapeutics like cisplatin in effectiveness against specific cancer cell lines .

Pharmacokinetics

Pharmacokinetic studies indicate that after oral administration, maximum plasma levels of imidazole are reached approximately three hours post-dose, with an elimination half-life ranging from 1.8 to 3 hours. The bioavailability is complete, with protein binding between 5% to 15%, suggesting favorable pharmacokinetic characteristics for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing imidazole hydroiodide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via acid-base reactions between imidazole and hydroiodic acid under controlled conditions. For example, cyclization reactions involving precursors like 3,3-dimethyl-5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole hydroiodide and amines have been reported to yield dihydro-pyrroloimidazole derivatives in quantitative yields . Solvent systems (e.g., CH₂Cl₂–MeOH) and temperature control are critical to avoid byproducts. Purity (>98%) is achievable through recrystallization or chromatographic methods, with moisture control (<100 ppm) being essential for stability .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Key characterization methods include:

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks, as demonstrated in studies on hydroiodide salts under high-pressure conditions .

- NMR spectroscopy : Confirms molecular structure and proton environments, with Bailingwei reporting compliance with structural NMR data for this compound .

- Elemental analysis : Validates stoichiometry (e.g., C₃H₄N₂·HI, MW 195.99) .

Q. What are the primary applications of this compound in materials science?

this compound serves as a precursor in perovskite solar cells due to its role in forming organic-inorganic hybrid materials. Its high purity (>99.99%) minimizes defects in photovoltaic layers, enhancing device efficiency . It also facilitates charge transport in optoelectronic devices .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound derivatives?

Discrepancies in yields often arise from variations in reaction kinetics or solvent systems. For instance, aminopyrroline cyclization in formic acid yields dihydro-pyrroloimidazoles, but competing side reactions (e.g., oxidation) may reduce efficiency . Systematic optimization of:

- Catalyst loading (e.g., acid catalysts),

- Reaction time (shorter times reduce decomposition),

- Moisture exclusion (critical for iodide stability)

can reconcile data inconsistencies .

Q. What methodological challenges arise when integrating this compound into perovskite films, and how are they mitigated?

Key challenges include:

- Hybrid layer uniformity : Spin-coating parameters (e.g., speed, solvent evaporation rate) must be optimized to prevent pinhole formation .

- Iodide migration : Encapsulation techniques and additive engineering (e.g., using bulky cations) suppress ion diffusion, improving device longevity .

- Purity thresholds : Trace metals or moisture (>100 ppm) degrade performance, necessitating rigorous purification .

Q. How does pressure-induced hydration affect the crystallographic properties of hydroiodide salts, and what implications does this have for device fabrication?

High-pressure studies on dabcoHI (a related hydroiodide) revealed reversible hydration, altering unit cell parameters (e.g., volume expansion from 9794 ų at 500 kPa) . For this compound, such structural changes under operational stresses (e.g., thermal cycling in solar cells) could impact lattice stability, requiring in situ XRD or FTIR to monitor phase transitions .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for this compound’s electronic properties?

DFT calculations often underestimate bandgap energies due to neglect of excitonic effects. Hybrid functional approaches (e.g., HSE06) and experimental validation via UV-Vis spectroscopy improve alignment. For example, Bailingwei’s purity standards ensure minimal dopant interference in experimental measurements .

Q. Methodological Notes

Properties

IUPAC Name |

1H-imidazole;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.HI/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOIAZWJIACNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335386 | |

| Record name | 1H-Imidazole hydroiodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68007-08-9 | |

| Record name | 1H-Imidazole hydroiodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.